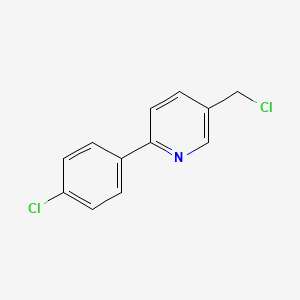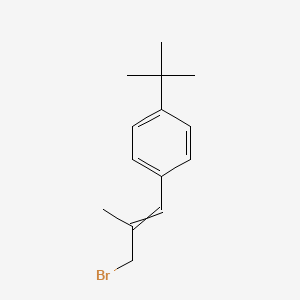
5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester is an organic compound that belongs to the class of picolinates It is characterized by a picolinic acid core with a methyl ester group at the 5-position and a chloromethyl group at the same position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester can be synthesized through several methods. One common approach involves the chloromethylation of methyl picolinate. This reaction typically uses chloromethyl methyl ether (MOM-Cl) as the chloromethylating agent in the presence of a Lewis acid catalyst such as zinc iodide. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent product quality and higher throughput.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a building block in the design of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on biomolecules. This reactivity is harnessed in the design of inhibitors or activators of specific enzymes or receptors. The picolinate core can also coordinate with metal ions, influencing the compound’s biological activity and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-chloropicolinate
- Methyl 6-chloropicolinate
- Methyl 5-bromomethylpicolinate
Uniqueness
5-(Chloromethyl)-2-pyridinecarboxylic acid methyl ester is unique due to the specific positioning of the chloromethyl group at the 5-position, which imparts distinct reactivity and selectivity in chemical reactions. This positional isomerism can lead to different biological activities and applications compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool in research and industrial applications. Continued exploration of its synthesis, reactions, and applications will likely yield further insights and innovations.
Eigenschaften
Molekularformel |
C8H8ClNO2 |
|---|---|
Molekulargewicht |
185.61 g/mol |
IUPAC-Name |
methyl 5-(chloromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H8ClNO2/c1-12-8(11)7-3-2-6(4-9)5-10-7/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
VLNWWGBYFYMVIA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NC=C(C=C1)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[2,2-Bis(methyloxy)ethyl]isothiazolidine 1,1-dioxide](/img/structure/B8287548.png)


![5-(p-Nitrophenyl)-8-methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepine](/img/structure/B8287590.png)


![3-(4-Nitrobenzyl)isothiazolo[5,4-d]pyrimidin-4-amine](/img/structure/B8287601.png)

